molecular formula C5H10N2O2 B592553 1-Amino-3-(2-hydroxyethyl)azetidin-2-one CAS No. 130065-35-9

1-Amino-3-(2-hydroxyethyl)azetidin-2-one

Cat. No.: B592553
CAS No.: 130065-35-9
M. Wt: 130.147
InChI Key: SJMUBZLRUPMQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(2’-hydroxyethyl)azetidin-2-one is a four-membered heterocyclic compound containing both an amino group and a hydroxyethyl group. This compound is part of the azetidine family, which is known for its significant biological and chemical properties. The presence of the azetidinone ring imparts unique reactivity and stability, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of azetidin-2-one with appropriate amino and hydroxyethyl precursors under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods: Industrial production of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support like alumina has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azetidinone ring can be reduced to form azetidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of azetidine derivatives.

    Substitution: Formation of substituted azetidinones.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, azetidin-2-one derivatives have been studied as dual inhibitors of hHDAC6/HDAC8, affecting cell viability and proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one stands out due to its combination of amino and hydroxyethyl groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

CAS No.

130065-35-9

Molecular Formula

C5H10N2O2

Molecular Weight

130.147

IUPAC Name

1-amino-3-(2-hydroxyethyl)azetidin-2-one

InChI

InChI=1S/C5H10N2O2/c6-7-3-4(1-2-8)5(7)9/h4,8H,1-3,6H2

InChI Key

SJMUBZLRUPMQFO-UHFFFAOYSA-N

SMILES

C1C(C(=O)N1N)CCO

Synonyms

2-Azetidinone,1-amino-3-(1-hydroxyethyl)-,(R*,S*)-(9CI)

Origin of Product

United States

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